molecular formula C20H18FN3O B7458275 [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone

Cat. No. B7458275
M. Wt: 335.4 g/mol
InChI Key: FUIIGIOOFIQZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone, also known as FPQM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone is not fully understood, but it is believed to interact with various cellular pathways and proteins. It has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 and histone deacetylases. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been shown to inhibit cell proliferation and induce cell death in cancer cells. In addition, it has been shown to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has several advantages for lab experiments, including its high potency and selectivity. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone research. One area of interest is the development of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone-based drugs for the treatment of cancer and viral infections. Another area of interest is the investigation of the potential use of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone as a tool for studying cellular pathways and proteins. Further studies are also needed to determine the safety and efficacy of [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone and to understand its mechanism of action.

Synthesis Methods

[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-fluoroaniline with piperazine, followed by the reaction of the resulting compound with quinoline-2-carboxylic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has been the subject of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. [4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and viral infections.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-16-6-2-4-8-19(16)23-11-13-24(14-12-23)20(25)18-10-9-15-5-1-3-7-17(15)22-18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIIGIOOFIQZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Fluorophenyl)piperazin-1-yl](quinolin-2-yl)methanone

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